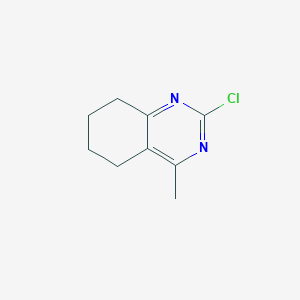

2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline

Description

Propriétés

IUPAC Name |

2-chloro-4-methyl-5,6,7,8-tetrahydroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2/c1-6-7-4-2-3-5-8(7)12-9(10)11-6/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUBUBHNBFMEVNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCCCC2=NC(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90518543 | |

| Record name | 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90518543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83939-60-0 | |

| Record name | 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90518543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization to form the quinazoline ring. The reaction conditions often include refluxing the mixture in a suitable solvent such as ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as using environmentally benign solvents and catalysts, can make the process more sustainable.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazolinone derivatives.

Reduction: Reduction reactions can convert the chloro group to other functional groups such as amines.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products:

Oxidation: Quinazolinone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Anticancer Properties

The primary application of 2-chloro-4-methyl-5,6,7,8-tetrahydroquinazoline lies in its role as an inhibitor of human topoisomerase II (topoII), a well-established target for anticancer drugs. Unlike traditional topoII poisons, which can lead to secondary cancers due to DNA cleavage, this compound functions by blocking the enzyme's activity without inducing DNA damage. This unique mechanism reduces the risk of developing secondary leukemias associated with existing topoII-targeted therapies .

Case Study: Inhibition of Topoisomerase II

In a study investigating various tetrahydroquinazoline derivatives, compound ARN-21934 (a derivative of this compound) demonstrated an impressive IC50 value of 2 μM for inhibiting DNA relaxation mediated by topoIIα compared to etoposide's 120 μM. This compound exhibited broad antiproliferative activity against several human cancer cell lines and showed favorable pharmacokinetic properties in vivo .

Beyond its anticancer applications, tetrahydroquinazoline derivatives have been shown to possess a wide range of biological activities including antibacterial, antifungal, anti-inflammatory, and antiviral effects. The structural features of these compounds contribute significantly to their diverse pharmacological profiles.

Table 1: Biological Activities of Tetrahydroquinazoline Derivatives

Pharmacokinetics and Safety Profile

Pharmacokinetic studies indicate that compounds derived from this compound exhibit favorable characteristics such as good solubility and metabolic stability. For instance, ARN-21934 demonstrated a half-life of approximately 149 minutes in circulation and effective brain penetration after administration . Safety profiling revealed minimal off-target activity with only mild inhibition observed against cyclooxygenase-1 (COX-1), suggesting a favorable safety profile for further development .

Mécanisme D'action

The mechanism of action of 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline is primarily related to its ability to interact with specific molecular targets. For instance, in cancer research, it may act as an inhibitor of certain enzymes involved in cell proliferation. The chloro and methyl groups on the quinazoline core can enhance its binding affinity to these targets, thereby modulating their activity and exerting therapeutic effects.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The structural and functional diversity of tetrahydroquinazoline derivatives allows for tailored biological activities. Below is a detailed comparison of key analogs:

Substituent Variations and Chemical Properties

Unique Features of this compound

Balanced Reactivity : The methyl group at position 4 provides steric hindrance without significantly reducing solubility, making it a versatile intermediate for further functionalization .

Structural Simplicity : Compared to analogs with bulkier substituents (e.g., trifluoromethyl or phenyl groups), this compound’s simpler structure allows easier synthetic scale-up .

Underexplored Bioactivity : While less studied than methoxy or dichloro analogs, its moderate lipophilicity positions it as a candidate for central nervous system (CNS) drug development, where balanced solubility is critical.

Activité Biologique

2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydroquinazoline core with a chlorine atom at the second position and a methyl group at the fourth position. Its molecular formula is . The unique substitution pattern influences its biological activity profile compared to similar compounds.

Anticancer Potential

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit human topoisomerase II, an enzyme crucial for DNA replication and repair, suggesting its potential as an anticancer agent . In preclinical studies, some tetrahydroquinazoline derivatives have demonstrated cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this compound have shown IC50 values ranging from 5.4 to 17.2 µM against cancer cells .

The precise mechanisms of action for this compound remain largely unknown. However, its structural similarity to other biologically active tetrahydroquinazolines suggests several possible pathways:

- Enzyme Inhibition : The compound may interact with specific enzymes or receptors in biological systems.

- Cell Cycle Modulation : Some derivatives have been reported to induce cell cycle arrest and apoptosis in cancer cells .

- Reactive Oxygen Species (ROS) Production : Certain studies indicate that related compounds can increase ROS levels within cells, contributing to their cytotoxic effects .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

-

Study on Anticancer Activity :

- Researchers synthesized a series of tetrahydroquinazoline derivatives and evaluated their cytotoxicity against human cancer cell lines (e.g., A2780 ovarian carcinoma).

- The most active compound exhibited significant mitochondrial membrane depolarization and increased ROS production at concentrations of 25 µM and 50 µM .

-

Antimicrobial Evaluation :

- A review highlighted that certain tetrahydroquinazoline derivatives showed promising antimicrobial activities against both Gram-positive and Gram-negative bacteria .

- Although direct studies on this compound are lacking, the potential for similar activity exists based on structural analysis.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | Anticancer | Varies (5.4 - 17.2) | Inhibits topoisomerase II |

| Tetrahydroquinazoline Derivative A | Antimicrobial | Not specified | Exhibits antibacterial activity |

| Tetrahydroquinazoline Derivative B | Cytotoxic | <10 | Induces apoptosis in cancer cells |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline in laboratory settings?

- Methodology : The compound can be synthesized via cyclization reactions involving substituted aniline derivatives. For example, 2-chloromethyl-4-methylquinazoline derivatives are synthesized by reacting 1-(2-aminophenyl)-ethanone with HCl gas under anhydrous conditions in the presence of chloroacetonitrile. Subsequent treatment with amines or bases can yield target structures . Optimization of reaction time, temperature, and stoichiometric ratios is critical for purity.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodology : Use a combination of spectroscopic techniques:

- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and ring saturation.

- X-ray crystallography for absolute configuration determination, as demonstrated in structural studies of analogous tetrahydroquinoline derivatives .

- HPLC-MS to assess purity and detect byproducts.

Q. What are the key considerations for handling and storing this compound safely?

- Methodology : Store under inert atmosphere (N₂ or Ar) at 2–8°C to prevent decomposition. Use PPE (gloves, goggles) due to its toxicity (H301: Toxic if swallowed; H311: Toxic in contact with skin). Avoid exposure to moisture and strong oxidizers .

Advanced Research Questions

Q. What strategies can optimize the yield of this compound in multi-step syntheses?

- Methodology :

- Catalyst screening : Transition metal catalysts (e.g., Pd/C) may enhance cyclization efficiency.

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve reaction homogeneity.

- Stepwise purification : Use column chromatography post-synthesis to isolate intermediates, as seen in analogous quinazoline syntheses .

Q. How can researchers resolve contradictions between computational predictions and experimental spectral data (e.g., NMR chemical shifts)?

- Methodology :

- Perform density functional theory (DFT) calculations to model NMR shifts and compare with experimental data.

- Validate results using 2D NMR techniques (e.g., HSQC, HMBC) to resolve ambiguities in proton coupling patterns .

- Cross-reference with crystallographic data to confirm spatial arrangements .

Q. What in vitro models are suitable for studying the biological activity of this compound?

- Methodology :

- Enzyme inhibition assays : Screen against kinase or protease targets due to quinazoline’s affinity for ATP-binding pockets.

- Cell viability assays : Use cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects, as seen in related tetrahydroquinazoline studies .

- Molecular docking : Predict binding modes using software like AutoDock Vina to prioritize targets .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

- Methodology :

- Conduct accelerated stability studies by incubating the compound at 40°C/75% RH for 4 weeks.

- Monitor degradation via LC-MS and TGA/DSC to identify decomposition products.

- Adjust buffer systems (e.g., phosphate buffer for pH 7.4) to mimic physiological conditions .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activities of structurally similar quinazoline derivatives?

- Methodology :

- Compare assay conditions (e.g., cell line specificity, incubation time) across studies.

- Validate results using orthogonal assays (e.g., Western blotting alongside viability assays).

- Analyze substituent effects: Chlorine and methyl groups may alter solubility and membrane permeability, impacting activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.